4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride
Description
Properties
IUPAC Name |
4-methyl-2-(2-methylpropanoylamino)-1,3-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3S2/c1-4(2)6(12)11-8-10-5(3)7(15-8)16(9,13)14/h4H,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBWQBDFUPGAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride is a compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C8H11ClN2O3S2
- Molecular Weight : 282.8 g/mol
- CAS Number : 1291493-73-6
The compound's biological activity is largely attributed to its ability to interact with specific protein targets involved in cellular processes. It has been noted for its potential inhibitory effects on certain enzymes and pathways critical in cancer biology.
Inhibition Studies
Research indicates that thiazole derivatives, including this compound, can inhibit various kinases and enzymes associated with cancer cell proliferation. For instance, related compounds have shown micromolar inhibition of HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells, leading to multipolar mitotic spindle formation and subsequent cell death .
Biological Activity Data
Case Studies and Research Findings
- Cancer Cell Studies : In vitro studies have demonstrated that this compound induces multipolarity in centrosome-amplified human cancer cells. This effect is linked to its inhibitory action on HSET, disrupting normal mitotic processes .
- Antimicrobial Activity : The compound has also been screened for antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. While specific IC50 values were not detailed, preliminary results suggest potential efficacy as an antibacterial agent .
- Synthetic Methodologies : Innovative synthetic approaches have been developed for producing this compound efficiently, which may enhance its availability for further biological testing and application in drug development .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride against various pathogens. The compound has shown efficacy against multidrug-resistant strains, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Efficacy
A study evaluated the activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, outperforming traditional antibiotics like linezolid.
Anticancer Research
The compound's structure suggests potential anticancer properties. Research indicates that derivatives of thiazole compounds can inhibit the proliferation of cancer cells.
Case Study: Cytotoxic Effects
In vitro studies demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HT29). The IC50 values were comparable to established chemotherapeutics, indicating its potential as an anticancer agent.
Drug Design and Development
The sulfonyl chloride functional group in this compound allows for nucleophilic substitution reactions with various biological targets. This reactivity can be harnessed in drug design to modify existing drugs or create novel therapeutic agents.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (CAS 690632-88-3)
- Molecular Formula: C₁₀H₈ClNO₂S₂
- Key Differences : Replaces the 2-methylpropanamido group with a phenyl ring.
- This structural feature may influence solubility and reactivity in cross-coupling reactions .
4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazole-5-sulfonyl chloride (CAS 568577-83-3)
- Molecular Formula: C₁₁H₇ClF₃NO₂S₂
- Key Differences : Incorporates a trifluoromethylphenyl group at position 2.
- This compound has been used in medicinal chemistry for synthesizing fluorinated bioactive molecules .
5-Phenyl-1,3-thiazole-4-sulfonyl chloride
- Molecular Formula: C₉H₆ClNO₂S₂
- Key Differences : Lacks the methyl group at position 4 and features a phenyl group at position 5.
- Applications : Demonstrated antitumor activity in derivatives tested against 60 cancer cell lines, highlighting the role of sulfonamide substituents in modulating biological activity .
Data Table: Comparative Analysis of Thiazole Sulfonyl Chlorides
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride, and what intermediates are typically involved?
- Methodological Answer : The synthesis often involves multi-step processes starting with commercially available thiazole derivatives. For example, sulfonyl chloride groups can be introduced via oxidative chlorination of thiol intermediates using agents like chlorine gas or sulfuryl chloride. A key intermediate might be a thiazolyl sulfide, which is oxidized to the sulfonyl chloride (e.g., as seen in analogous 5-phenyl-1,3-thiazole-4-sulfonyl chloride synthesis ). Reaction conditions (temperature, solvent) must be tightly controlled to avoid side reactions, as highlighted in studies on related sulfonyl chloride derivatives .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions on the thiazole ring. Infrared (IR) spectroscopy verifies functional groups like sulfonyl chloride (-SO₂Cl) and amide (-CONHR). Mass spectrometry (MS) provides molecular weight confirmation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), as demonstrated in studies of structurally similar thiazole sulfonamides .
Q. What safety precautions are recommended when handling this sulfonyl chloride derivative?
- Methodological Answer : Due to its reactivity and potential toxicity, handling should occur in a fume hood with personal protective equipment (gloves, goggles). Stability is improved in anhydrous conditions, as moisture may hydrolyze the sulfonyl chloride group. Safety Data Sheets (SDS) for analogous compounds emphasize avoiding inhalation and skin contact .
Advanced Research Questions
Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield in the synthesis of this compound?
- Methodological Answer : Solvent polarity and temperature significantly influence reaction kinetics. For example, dichloromethane or THF is often used for chlorination steps due to their inertness. Kinetic studies on related thiazole derivatives suggest that lower temperatures (0–5°C) minimize by-products during sulfonation . Design of Experiments (DoE) approaches can systematically evaluate variables like stoichiometry and reaction time .
Q. What strategies are employed to resolve contradictions in reported biological activity data for thiazole sulfonyl chloride derivatives?
- Methodological Answer : Discrepancies in biological activity (e.g., antitumor screening) may arise from differences in cell lines, assay protocols, or compound purity. Meta-analyses should cross-reference experimental conditions, such as the use of standardized cell viability assays (e.g., MTT) and purity thresholds (>95% by HPLC). Studies on 5-phenyl-1,3-thiazole-4-sulfonamides highlight the importance of dose-response curves and replicate experiments .
Q. How can computational modeling predict the reactivity or binding affinity of this compound in drug discovery contexts?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electrophilic reactivity at the sulfonyl chloride group. Molecular docking simulations (using software like AutoDock) assess binding to biological targets, such as enzymes with nucleophilic active sites (e.g., proteases). Studies on analogous benzo[d]thiazole derivatives demonstrate correlations between computed binding energies and experimental IC₅₀ values .
Q. What role does the sulfonyl chloride group play in derivatization reactions, and how can its reactivity be modulated?
- Methodological Answer : The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides). Reactivity can be tuned by electron-withdrawing/donating substituents on the thiazole ring. For instance, electron-deficient aryl groups enhance electrophilicity, as observed in studies on 4-(trifluoromethyl)phenyl-thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
